molecular formula C8H5BrClFO2 B13717704 5'-Bromo-2'-fluoro-3'-hydroxyphenacyl chloride

5'-Bromo-2'-fluoro-3'-hydroxyphenacyl chloride

Cat. No.: B13717704
M. Wt: 267.48 g/mol
InChI Key: PDSWFZHWLNCPOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5’-Bromo-2’-fluoro-3’-hydroxyphenacyl chloride is a chemical compound with significant interest in various scientific fields It is characterized by the presence of bromine, fluorine, and hydroxyl groups attached to a phenacyl chloride structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Bromo-2’-fluoro-3’-hydroxyphenacyl chloride typically involves the bromination and fluorination of a suitable phenacyl precursor. One common method includes the following steps:

    Fluorination: The addition of a fluorine atom, often achieved through the use of fluorinating agents such as hydrogen fluoride or fluorine gas.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing efficient and cost-effective reagents and conditions. The scalability of these reactions is crucial for industrial applications, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5’-Bromo-2’-fluoro-3’-hydroxyphenacyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The hydroxyl group can participate in oxidation or reduction reactions, leading to various derivatives.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide or potassium fluoride can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different hydroxylated or dehydroxylated compounds.

Scientific Research Applications

5’-Bromo-2’-fluoro-3’-hydroxyphenacyl chloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, facilitating the creation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5’-Bromo-2’-fluoro-3’-hydroxyphenacyl chloride involves its interaction with molecular targets through its reactive functional groups. The bromine, fluorine, and hydroxyl groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: A compound with similar bromine and halogen substitution patterns.

    5-Fluoro-2-hydroxyphenacyl bromide: Shares the fluorine and hydroxyl groups but differs in the overall structure.

Uniqueness

5’-Bromo-2’-fluoro-3’-hydroxyphenacyl chloride is unique due to the specific combination of bromine, fluorine, and hydroxyl groups on the phenacyl chloride backbone

Properties

Molecular Formula

C8H5BrClFO2

Molecular Weight

267.48 g/mol

IUPAC Name

1-(5-bromo-2-fluoro-3-hydroxyphenyl)-2-chloroethanone

InChI

InChI=1S/C8H5BrClFO2/c9-4-1-5(7(13)3-10)8(11)6(12)2-4/h1-2,12H,3H2

InChI Key

PDSWFZHWLNCPOT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)CCl)F)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.